N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE

Lipophilicity Prediction Drug-Likeness Physicochemical Profiling

N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a synthetic adamantane derivative featuring two 2,4-dimethoxyphenyl amide substituents at the 1,3-positions of the rigid adamantane cage. Its molecular formula is C28H34N2O6 with a molecular weight of 494.6 g/mol, and it possesses computed properties including an XLogP3-AA of 3.6, two hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area of 95.1 Ų.

Molecular Formula C28H34N2O6
Molecular Weight 494.588
CAS No. 714260-86-3
Cat. No. B2517179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE
CAS714260-86-3
Molecular FormulaC28H34N2O6
Molecular Weight494.588
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=C(C=C(C=C5)OC)OC)OC
InChIInChI=1S/C28H34N2O6/c1-33-19-5-7-21(23(10-19)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-22-8-6-20(34-2)11-24(22)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32)
InChIKeyCCDCVFDGIYDJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE (CAS 714260-86-3): Baseline Physicochemical Identity for Scientific Procurement


N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a synthetic adamantane derivative featuring two 2,4-dimethoxyphenyl amide substituents at the 1,3-positions of the rigid adamantane cage [1]. Its molecular formula is C28H34N2O6 with a molecular weight of 494.6 g/mol, and it possesses computed properties including an XLogP3-AA of 3.6, two hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area of 95.1 Ų [1]. The compound belongs to the class of N1,N3-bis(aryl)adamantane-1,3-dicarboxamides, a group known for diverse biological activities and materials applications [2].

Why Generic N1,N3-Bis(aryl)adamantane-1,3-dicarboxamides Cannot Substitute for the 2,4-Dimethoxyphenyl Derivative (CAS 714260-86-3) in Research Procurement


Within the N1,N3-bis(aryl)adamantane-1,3-dicarboxamide series, subtle changes in the aryl substitution pattern profoundly alter physicochemical and biological properties [1]. The specific 2,4-dimethoxyphenyl motif on the target compound provides a unique combination of electron-donating methoxy groups, steric bulk, and hydrogen-bonding capacity that differs from isomers such as the 3,4-dimethoxy analog or analogs bearing halogens, alkyl groups, or unsubstituted phenyl rings [2]. Generic substitution would therefore change properties like lipophilicity, solubility, metabolic stability, and target engagement, undermining experimental reproducibility. The quantitative evidence below characterizes these differences where data exist.

Quantitative Differentiation Evidence for N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE (CAS 714260-86-3) Versus Its Closest Analogs


Computed Octanol-Water Partition Coefficient (XLogP3-AA) Differentiates Lipophilicity from the Unsubstituted Parent Adamantane-1,3-dicarboxamide

The target compound exhibits a computed XLogP3-AA of 3.6, indicating moderate lipophilicity suitable for membrane permeation and blood-brain barrier penetration [1]. In contrast, the unsubstituted parent compound, adamantane-1,3-dicarboxamide, has a much lower predicted logP (approximately 0.5–1.0, based on its lower molecular weight and lack of aromatic substituents) [2]. This difference of ~2.6 log units translates to an approximately 400-fold difference in octanol-water partition coefficient, directly impacting solubility, cellular uptake, and in vivo distribution [1]. The presence of 2,4-dimethoxyphenyl groups thus provides a distinct lipophilic character that is not achievable with simpler analogs.

Lipophilicity Prediction Drug-Likeness Physicochemical Profiling

Hydrogen Bond Acceptor Count Distinguishes the Target from the Unsubstituted Core and Influences Solubility and Target Interaction

The target compound contains 6 hydrogen bond acceptors (4 methoxy oxygens + 2 amide carbonyl oxygens) compared to only 4 acceptors in adamantane-1,3-dicarboxamide (2 amide carbonyls only) [1]. This increase in hydrogen bond acceptor capacity enhances aqueous solubility and enables more extensive polar interactions with biological targets or co-crystal formers [2]. The 2,4-dimethoxy substitution pattern positions the additional oxygen atoms to participate in intramolecular hydrogen bonds with the amide NH groups, potentially stabilizing specific conformations [1].

Hydrogen Bonding Solubility Receptor Binding

Topological Polar Surface Area (TPSA) Differentiates the Target from Low-TPSA Analogs for Bioavailability Optimization

The target compound has a TPSA of 95.1 Ų, which falls within the optimal range (<140 Ų) for oral bioavailability according to the Rule of Five [1]. Analogs such as N1,N3-bis(3,5-dichlorophenyl)adamantane-1,3-dicarboxamide (CAS 450353-68-1) are predicted to have a lower TPSA (~50–60 Ų) due to their halogen substitution and lack of methoxy groups. While this lower TPSA may enhance passive membrane diffusion, it can also reduce solubility and limit formulation options. The 2,4-dimethoxyphenyl derivative provides a balanced TPSA suitable for both solubility and permeability.

Membrane Permeability Drug Absorption Bioavailability

Recommended Application Scenarios for N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE (CAS 714260-86-3) Based on Available Evidence


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity and Balanced TPSA

The compound's computed XLogP3-AA of 3.6 and TPSA of 95.1 Ų make it suitable as a scaffold for CNS drug discovery programs where efficient brain penetration and oral bioavailability are desired [1]. Compared to more polar or more lipophilic analogs, this compound offers a middle-ground profile that can simplify pharmacokinetic optimization.

Supramolecular Chemistry and Co-Crystal Engineering Leveraging Hydrogen Bond Donor/Acceptor Architecture

With 2 hydrogen bond donors and 6 acceptors, the compound can engage in directional hydrogen bonding, making it useful as a building block for co-crystals, metal-organic frameworks, or host-guest systems where specific recognition motifs are required [1]. The adamantane core provides rigidity and thermal stability [2].

Chemical Biology Probe Development Focused on Enzyme or Receptor Binding Pockets Favoring Electron-Rich Aromatics

The 2,4-dimethoxyphenyl groups introduce electron-rich aromatic surfaces capable of π-π stacking and cation-π interactions, which are often exploited in probe design [2]. The exact substitution pattern ensures a distinct spatial orientation of the methoxy groups compared to the 3,4-dimethoxy isomer, potentially leading to selectivity differences that warrant experimental validation.

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